molecular formula C21H20ClN3O2S B2718410 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine CAS No. 306980-67-6

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine

Cat. No.: B2718410
CAS No.: 306980-67-6
M. Wt: 413.92
InChI Key: LSWUKMNFRKTQRM-UHFFFAOYSA-N
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Description

The compound “4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A study involving the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including derivatives with structural similarities to 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, demonstrated antibacterial activity. These compounds were synthesized through a series of reactions including condensation and cyclization, highlighting the potential of such derivatives in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Spectral Analysis and Biological Activity

Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the biological significance of pyrimidine derivatives. The synthesized compounds, including structures similar to the compound of interest, were found to have various biological activities, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Adenosine Receptor Antagonism

Research on carbamate substituted 2-amino-4,6-diphenylpyrimidines, including compounds structurally related to this compound, identified them as potential dual adenosine A1 and A2A receptor antagonists. This suggests their application in the treatment of Parkinson's disease, indicating a therapeutic research direction for such compounds (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).

Antibiotic Activity Modulation

A study on 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group like the compound , explored its antimicrobial and modulating activity against multidrug-resistant strains. This highlights the potential of morpholine derivatives in enhancing the efficacy of antibiotics against resistant microbial strains (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-6-8-19(9-7-17)28(26)15-18-14-20(25-10-12-27-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWUKMNFRKTQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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